The synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene can be achieved through various methods. One notable approach involves the reaction of benzyl chloromethyl ether with sodium cyclopentadienide. This method typically requires careful control of reaction conditions such as temperature and time to ensure high yield and purity of the final product.
The molecular structure of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene features a cyclopentene ring with a benzyloxymethyl group and a hydroxyl group at specific positions. The stereochemistry is defined by the (1S,2R) configuration, indicating specific spatial arrangements of atoms that influence its reactivity and interaction with biological systems.
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene participates in various chemical reactions typical of alcohols and alkenes. It can undergo:
These reactions are essential for modifying the compound for further applications in medicinal chemistry.
The mechanism of action for (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene primarily relates to its role as an intermediate in synthesizing Entecavir. Entecavir acts as a nucleoside analogue that inhibits viral DNA polymerase. The structural similarities between this compound and nucleosides allow it to interfere with viral replication processes.
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 204.26 g/mol |
Boiling Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Purity | Typically ≥ 90% |
These properties are critical for its handling in laboratory settings and industrial applications.
The primary application of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene lies in pharmaceutical chemistry as an intermediate in the synthesis of Entecavir. Its ability to serve as a building block for complex organic molecules makes it valuable in drug development processes.
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a chiral cyclopentene derivative with systematic IUPAC name (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol. Its molecular formula is C₁₃H₁₆O₂, corresponding to a molecular weight of 204.27 g/mol [1] [3] [4]. The stereochemistry at positions 1 and 2 of the cyclopentene ring defines its enantiomeric purity, crucial for its applications. Key identifiers include:
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 110567-21-0 |
Canonical SMILES | O[C@@H]1CC=C[C@H]1COCC1=CC=CC=C1 |
InChI Key | WACMQXMZXZTKIV-OLZOCXBDSA-N |
Chiral Descriptors | (1S,2R) enantiomer |
Synonyms | Entecavir intermediate-7 |
The compound features a hydroxyl group at C1 and a benzyloxymethyl substituent at C2, both influencing its physicochemical behavior. Computational descriptors include a topological polar surface area (TPSA) of 29.46 Ų and a calculated logP (partition coefficient) of 2.14, indicating moderate lipophilicity [1] [8].
Table 2: Physicochemical Properties
Property | Value | |
---|---|---|
Density | 1.112 g/cm³ | |
Boiling Point | 318.9°C (760 mmHg) | |
Flash Point | 135.5°C | |
Physical Form (25°C) | Liquid | |
Storage Recommendations | Sealed, 2–8°C, dry | [4] [8] |
This compound emerged as a critical chiral intermediate in pharmaceutical synthesis during the early 2000s. Its prominence grew alongside the development of Entecavir, an antiviral drug used for hepatitis B treatment, where it serves as a stereochemically defined precursor ("Entecavir intermediate-7") [1] [5]. Traditional routes to such chiral cyclopentenes relied on resolution techniques, but advances in asymmetric catalysis enabled more efficient enantioselective syntheses. For instance, transition-metal-catalyzed hydrogenations or enzymatic reductions now allow precise control over the (1S,2R) configuration, addressing the challenge of diastereomer separation that historically hampered large-scale production [8].
Commercial suppliers like Henan Allgreen Chemical and DayangChem standardized its production at purities of 96–98%, supporting global pharmaceutical research [5] [8]. Its synthesis typically involves ring-closing metathesis or hydroxyl-directed functionalization of cyclopentene frameworks, reflecting innovations in olefin manipulation and protecting-group strategies [8].
Stereochemical Applications
The molecule’s fixed cis-stereochemistry at C1 and C2 makes it a model for studying steric and electronic effects in ring systems. The hydroxyl and benzyloxymethyl groups adopt specific orientations that influence conformational stability, validated through NMR studies and X-ray crystallography of derivatives. This spatial arrangement is exploited in asymmetric synthesis to control neighboring-group participation during nucleophilic substitutions or oxidations [1] [3]. Researchers also utilize it to develop stereoselective catalysts, such as chiral auxiliaries for Diels-Alder reactions, where the cyclopentene scaffold acts as a rigid template [8].
Pharmacological Significance
While not bioactive itself, this compound is integral to synthesizing pharmacologically active molecules. Its structure appears in intermediates for:
Ongoing research explores its incorporation into covalent inhibitors or proteolysis-targeting chimeras (PROTACs), leveraging the benzyl group for click-chemistry modifications [2] [6]. Its role underscores the broader trend of using chiral building blocks to optimize drug efficacy and metabolic stability.
Table 3: Research Domains Utilizing the Compound
Domain | Application Example | Reference |
---|---|---|
Asymmetric Catalysis | Chiral ligand synthesis | [8] |
Antiviral Development | Nucleoside analog precursor (Entecavir) | [1] [5] |
Targeted Protein Degradation | E3 ligase-recruiting molecules | [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: